(+)-(Trans)-Dorzolamide, systematically named (4S)-trans-4-ethylammonio-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is a synthetic compound belonging to a class of drugs called carbonic anhydrase inhibitors (CAIs) []. It is a chiral molecule with a specific stereochemistry denoted by the (+)-(trans) configuration. While dorzolamide is widely studied for its therapeutic applications, particularly in glaucoma treatment, this analysis will focus solely on its applications in scientific research outside of clinical settings.
(+)-(Trans)-dorzolamide is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and ocular hypertension. It is a sulfonamide derivative that works by reducing intraocular pressure through the inhibition of carbonic anhydrase enzymes, which play a critical role in the production of aqueous humor in the eye. This compound exists as two stereoisomers: the trans and cis forms, with the trans form being pharmacologically active.
The synthesis of (+)-(trans)-dorzolamide involves several key steps, often beginning with the preparation of diastereoisomeric mixtures of thienothiopyran derivatives. A notable method includes stereoselective solvolysis, where an acetate ester undergoes solvolysis in an acetone/phosphate buffer mixture, yielding the desired trans isomer .
The molecular structure of (+)-(trans)-dorzolamide features a thienothiopyran core with sulfonamide functional groups. Its chemical formula is , and it contains both chiral centers that contribute to its stereochemistry.
Dorzolamide undergoes various chemical reactions typical for sulfonamides, including:
The synthesis employs techniques such as lipase-catalyzed hydrolysis and controlled acid-catalyzed epimerization to manipulate diastereomer ratios effectively .
Dorzolamide inhibits carbonic anhydrase II by binding to the enzyme's active site, leading to decreased bicarbonate production and subsequently reduced aqueous humor secretion. This mechanism lowers intraocular pressure in patients with glaucoma.
Dorzolamide is primarily used in ophthalmology for:
Carbonic anhydrase inhibitors (CAIs) represent a cornerstone in managing ocular hypertension and glaucoma by targeting aqueous humor production. The ciliary process relies on carbonic anhydrase isoenzyme II (CA-II), which catalyzes the reversible hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). This reaction drives ionic transport mechanisms, facilitating fluid movement and aqueous humor secretion [1] [3]. Systemic CAIs like acetazolamide, introduced in 1954, demonstrated potent intraocular pressure (IOP) reduction but were plagued by significant off-target effects, including metabolic acidosis, fatigue, and nephrolithiasis, due to non-selective inhibition of ubiquitous CA isoforms [1] [5].
The advent of topically administered CAIs in the 1990s revolutionized therapy by achieving therapeutic concentrations locally while minimizing systemic exposure. Dorzolamide and brinzolamide inhibit CA-II in the ciliary epithelium with 4000-fold selectivity over CA-I, reducing aqueous humor inflow by 15–20% and lowering IOP by 4–6 mmHg at peak efficacy [3] [5] [8]. This targeted action circumvented the dose-limiting toxicities of oral agents, positioning topical CAIs as viable monotherapy or adjuncts to β-blockers and prostaglandin analogs [6] [9].
Table 1: Key Carbonic Anhydrase Isoenzymes and Ocular Relevance
Isoenzyme | Tissue Distribution | Inhibition Constant (Kᵢ) of Dorzolamide (nM) | Role in Aqueous Humor Dynamics |
---|---|---|---|
CA-I | Erythrocytes, GI tract | ~600,000 | Minimal |
CA-II | Ciliary epithelium, RBCs | ~0.36 | Bicarbonate-driven fluid secretion |
CA-IV | Endothelial membranes | ~17,000 | Fluid homeostasis (minor role) |
Dorzolamide’s clinical efficacy is inextricably linked to its defined (4S,6S)-stereochemistry, which optimizes molecular recognition of CA-II’s active site. The trans-configuration positions the thiopyran ring sulfonamide and ethylamino side chain in a spatial orientation complementary to CA-II’s zinc-containing catalytic pocket. X-ray crystallography confirms that the (S,S)-enantiomer forms three critical hydrogen bonds with residues Thr199, Thr200, and Gln92, while its hydrophobic moieties interact with Val121 and Phe131 [2] [4]. This precise docking enables a sub-nanomolar inhibition constant (Kᵢ = 0.36 nM) – a >10,000-fold enhancement over the (4R,6R)-isomer [3] [4].
Synthetic routes to dorzolamide underscore the challenges of stereocontrol. Early commercial synthesis relied on kinetic resolution of racemic intermediates using Candida antarctica lipase B. However, a breakthrough emerged via stereoselective solvolysis: treating cis/trans-acetate esters with acetone/phosphate buffer induces an SN1-like reaction where the carbocation intermediate is stereoselectively quenched by water, yielding the (4S,6S)-diol precursor in >90% diastereomeric excess. This pathway capitalizes on the thienothiopyran ring’s resonance stabilization to favor the transition state leading to the therapeutically active isomer [2].
Table 2: Impact of Stereochemistry on Dorzolamide’s Pharmacological Profile
Stereoisomer | Relative CA-II Binding Affinity | IOP Reduction Efficacy (vs. baseline) | Metabolic Stability |
---|---|---|---|
(4S,6S)-enantiomer | 1.0 (reference) | 20–25% | High |
(4R,6R)-enantiomer | >10,000-fold weaker | Negligible | Moderate |
meso-isomer | ~300-fold weaker | 5–8% | Low |
The development of dorzolamide epitomizes the transition from serendipitous discovery to rational drug design. Before 1995, glaucoma management relied on non-selective agents: pilocarpine (1877) caused miosis and blurred vision; timolol (1978) risked bronchospasm and bradycardia; and oral acetazolamide induced systemic acidosis [5] [10]. Merck scientists pioneered structure-based optimization by modifying the lead compound L-643,799, a thiophene sulfonamide with suboptimal corneal penetration. Introducing the 6-methylthiopyran moiety enhanced lipid solubility while retaining CA-II affinity, and the trans-(S,S)-configuration maximized inhibitory potency. This yielded dorzolamide hydrochloride, the first FDA-approved topical CAI (1994) [4] [10].
Dorzolamide’s success catalyzed innovations in combination therapies. Fixed-dose products like Cosopt® (dorzolamide + timolol, 1998) and Combigan® (brimonidine + timolol, 2007) emerged to improve adherence and efficacy. Beyond glaucoma, dorzolamide’s CA inhibition shows promise for novel indications, including Helicobacter pylori infections and oseltamivir-resistant influenza, underscoring its structural versatility [2] [3].
Table 3: Milestones in Topical CAI Development
Year | Development | Significance |
---|---|---|
1954 | Acetazolamide (oral) introduced | First systemic CAI; validated CA inhibition for IOP reduction |
1989 | Dorzolamide structure patented by Merck | First rationally designed topical CAI scaffold |
1994 | FDA approval of dorzolamide (Trusopt®) | Validated topical CA inhibition with minimal systemic exposure |
1998 | Brinzolamide (Azopt®) launched | Suspension formulation reduced ocular irritation |
2000s | Stereoselective solvolysis route optimized | Enabled economical production of enantiopure drug substance |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: